1-Boc-4-Acetamido-4-phenylpiperidine
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Overview
Description
1-Boc-4-Acetamido-4-phenylpiperidine, also known as tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate, is a chemical compound used in various scientific research applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
Tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate, also known as 1-Boc-4-Acetamido-4-phenylpiperidine, is a precursor chemical used in the synthesis of certain pharmaceutical compounds . The primary targets of this compound are the biochemical pathways involved in the synthesis of these pharmaceuticals .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the compound undergoing oxidative addition and transmetalation .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway, which is a key process in the synthesis of various pharmaceuticals and organic compounds . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the creation of complex organic structures .
Pharmacokinetics
As a chemical reagent, it is primarily used in controlled laboratory or industrial environments for the synthesis of other compounds .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . These new compounds can then be used in the development of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-Acetamido-4-phenylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate and acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-Acetamido-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Boc-4-Acetamido-4-phenylpiperidine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of analgesics and anesthetics.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-Boc-4-Acetamido-4-phenylpiperidine is similar to other piperidine derivatives such as:
4-Benzylpiperidine: Used in scientific studies as a monoamine releasing agent.
N-Phenethyl-4-piperidone: A precursor in the synthesis of fentanyl and its analogues.
4-Anilino-N-phenethylpiperidine: Another precursor used in the synthesis of fentanyl.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(21)19-18(15-8-6-5-7-9-15)10-12-20(13-11-18)16(22)23-17(2,3)4/h5-9H,10-13H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWHOSORSVGVSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697184 |
Source
|
Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182621-52-9 |
Source
|
Record name | 1,1-Dimethylethyl 4-(acetylamino)-4-phenyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182621-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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